molecular formula C20H18N4OS B12165313 1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide

1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide

Cat. No.: B12165313
M. Wt: 362.4 g/mol
InChI Key: LTMRCYKUQYETHP-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide is a complex organic compound with a unique structure that includes an indole core, a thiazole ring, and a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is often formed via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The pyridine moiety is introduced through coupling reactions such as Suzuki or Heck coupling, where a halogenated pyridine reacts with a boronic acid or alkene derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond between the indole carboxylic acid and the thiazole-pyridine intermediate using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(propan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-indole-4-carboxamide is unique due to its specific combination of an indole core, thiazole ring, and pyridine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

1-propan-2-yl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-4-carboxamide

InChI

InChI=1S/C20H18N4OS/c1-13(2)24-11-9-14-15(6-5-8-18(14)24)19(25)23-20-22-17(12-26-20)16-7-3-4-10-21-16/h3-13H,1-2H3,(H,22,23,25)

InChI Key

LTMRCYKUQYETHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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